![molecular formula C11H8F3NO2 B12331111 2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid CAS No. 2044707-01-7](/img/structure/B12331111.png)
2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid is an organic compound with the molecular formula C11H8F3NO2 It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The reaction proceeds through a diazotization step followed by cyclization and chlorination to yield the desired product . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid involves its interaction with molecular targets and pathways within biological systems. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Cyano-4-(trifluoromethyl)phenylboronic acid
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-Cyano-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid
Uniqueness
2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both cyano and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
CAS番号 |
2044707-01-7 |
|---|---|
分子式 |
C11H8F3NO2 |
分子量 |
243.18 g/mol |
IUPAC名 |
2-cyano-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-4,8H,5H2,(H,16,17) |
InChIキー |
VRTSYSLZQNRICM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


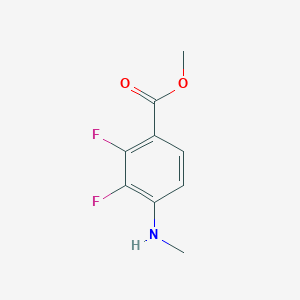
![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)

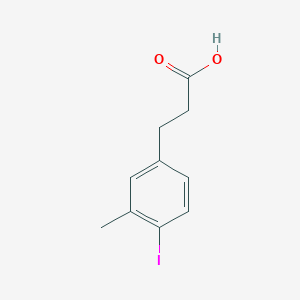
![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
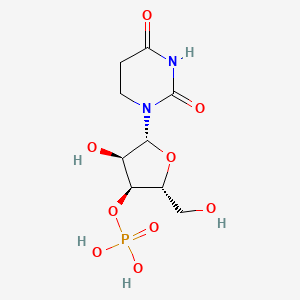
![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)
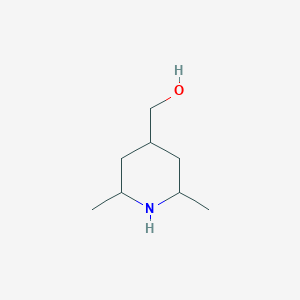
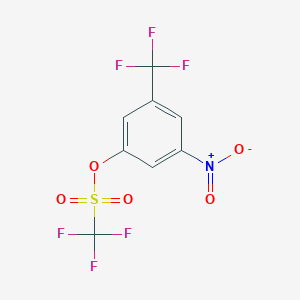
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
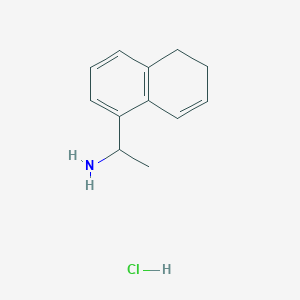

![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
